

Analytical methods for 2-Methylthieno[2,3-d]thiazole characterization

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Compound of Interest

Compound Name: 2-Methylthieno[2,3-d]thiazole

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An In-Depth Guide to the Analytical Characterization of **2-Methylthieno[2,3-d]thiazole**

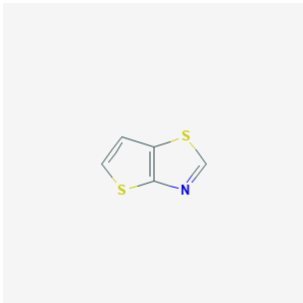
Introduction: The Imperative for Rigorous Characterization

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound belonging to a class of molecules that are of significant interest in medicinal chemistry and materials science. Thieno[2,3-d]thiazole scaffolds are integral to the development of novel therapeutic agents, including kinase inhibitors for anticancer therapies, and are explored for applications in nonlinear optics. [1][2] Given their potential biological activity and functional applications, the unambiguous confirmation of their identity, purity, and structural integrity is a critical prerequisite for any research, development, or quality control endeavor.

This application note provides a comprehensive guide to the essential analytical methods for the thorough characterization of **2-Methylthieno[2,3-d]thiazole**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for methodological choices. The described workflows are designed to form a self-validating system, ensuring the generation of reliable and reproducible data.

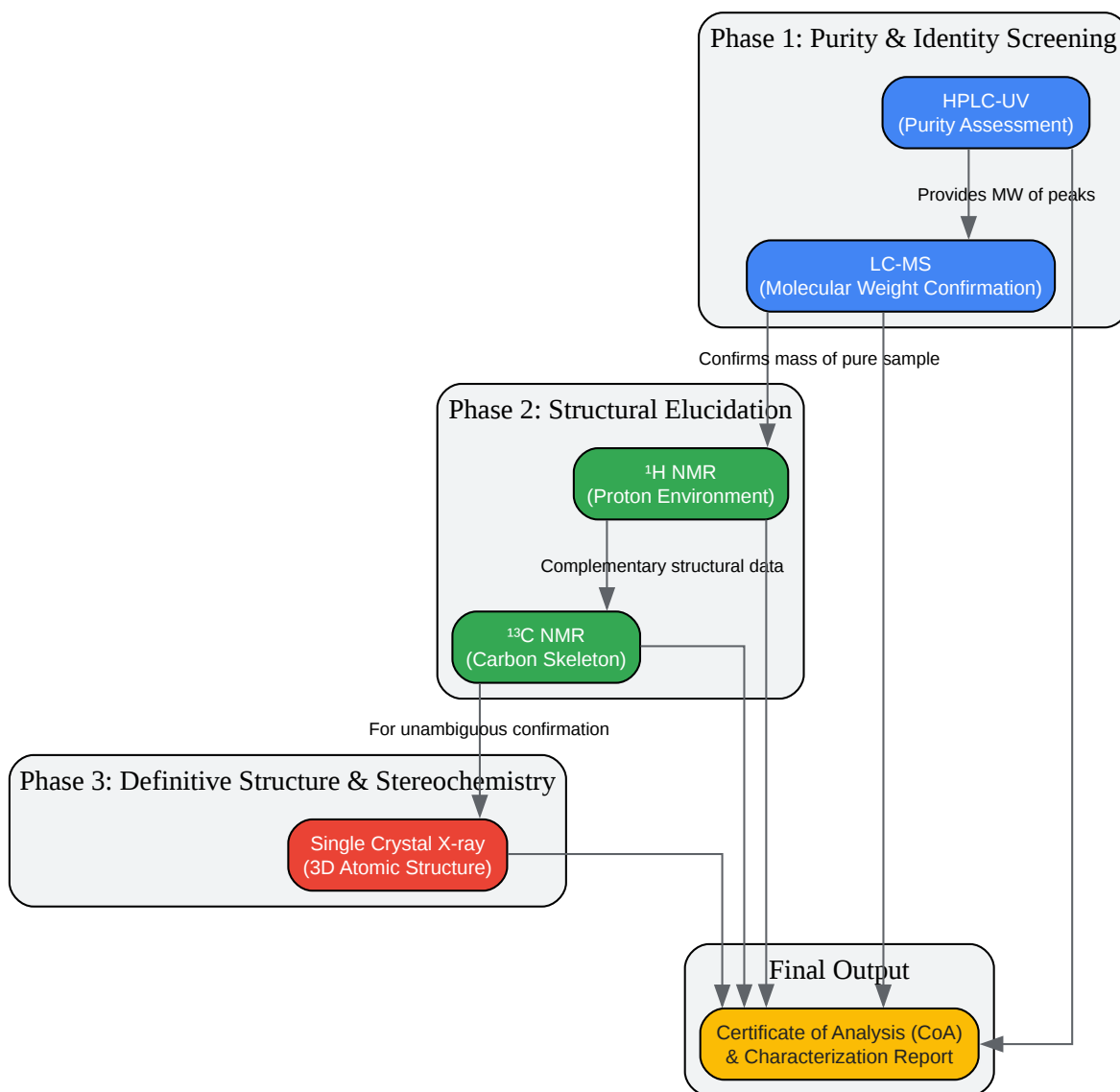
Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

Property	Value	Source
Chemical Structure	 (Parent Scaffold)	PubChem[3]
IUPAC Name	2-Methylthieno[2,3-d]thiazole	---
CAS Number	61612-02-0	ChemicalBook[4]
Molecular Formula	C ₆ H ₅ NS ₂	---
Molecular Weight	155.24 g/mol	---

Logical Workflow for Comprehensive Characterization

A multi-technique approach is essential to build a complete profile of the compound. Each method provides a unique and complementary piece of the puzzle, moving from initial purity assessment to definitive structural elucidation.



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Caption: Integrated analytical workflow for **2-Methylthieno[2,3-d]thiazole**.

Chromatographic Analysis for Purity Determination: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. By separating the analyte from impurities, it allows for accurate quantification of the main component.

Principle of Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. **2-Methylthieno[2,3-d]thiazole**, being a moderately polar compound, will be retained on the column and will elute at a characteristic retention time when the mobile phase becomes sufficiently nonpolar. UV detection is ideal due to the chromophoric nature of the fused aromatic ring system.

Application Protocol: Purity Assessment by RP-HPLC

This protocol is adapted from established methods for aminothiazole and related heterocyclic compounds.[\[5\]](#)[\[6\]](#)

1. Instrumentation and Columns:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
- Column: Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) or equivalent. The C18 chemistry provides excellent retention for a wide range of organic molecules.[\[5\]](#)
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

2. Mobile Phase and Reagents:

- Mobile Phase A (Aqueous): 0.1% Orthophosphoric Acid (OPA) or Formic Acid in Water. The acidifier improves peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic state. Formic acid is preferred for LC-MS compatibility.[\[7\]](#)

- Mobile Phase B (Organic): 0.1% OPA or Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.
- Sample Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column, providing good efficiency.
Injection Volume	5 µL	Small volume prevents peak distortion and column overloading.
Detection Wavelength	272 nm	Aminothiazole derivatives show strong absorbance around this wavelength. A PDA detector can be used to identify the optimal lambda max. [5]
Elution Mode	Isocratic	A starting point of 55% Mobile Phase A and 45% Mobile Phase B can be used. [5] A gradient may be required to resolve closely eluting impurities.
Run Time	10 minutes	Sufficient to elute the main peak and any late-eluting impurities.

4. Sample Preparation:

- Prepare a stock solution of **2-Methylthieno[2,3-d]thiazole** at 1.0 mg/mL in the diluent.

- Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
- Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

5. Data Interpretation:

- Identity: The retention time of the main peak should be consistent across injections.
- Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research compounds.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, thereby validating its elemental composition.

Principle of Method

The sample is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). For **2-Methylthieno[2,3-d]thiazole** (MW = 155.24), ESI in positive mode is expected to produce a protonated molecular ion $[M+H]^+$ at m/z 156.25.

Application Protocol: LC-MS Analysis

This method is typically coupled directly with the HPLC system described above (LC-MS).

1. Instrumentation:

- An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight [TOF] instrument) with an ESI source.

2. MS Parameters:

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI, Positive	The nitrogen atom in the thiazole ring is basic and readily accepts a proton.
Mass Range	50 - 500 m/z	A range that comfortably includes the expected molecular ion.
Capillary Voltage	3.5 kV	Optimal for generating a stable spray and efficient ionization.
Drying Gas Flow	10 L/min	To desolvate the ions as they enter the mass analyzer.
Drying Gas Temp.	350 °C	Aids in efficient desolvation.

3. Data Interpretation:

- The primary goal is to identify the peak corresponding to the $[M+H]^+$ ion. For **2-Methylthieno[2,3-d]thiazole**, this will be at $m/z \approx 156.2$.
- High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula $C_6H_5NS_2$.
- Fragmentation patterns, which can be induced (MS/MS), provide further structural information. The fragmentation of thiazoles is a well-defined process that can help in structure elucidation.[\[8\]](#)

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. Both 1H and ^{13}C NMR are required for a complete assignment.

Principle of Method

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

Application Protocol: ^1H and ^{13}C NMR

1. Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

2. Sample Preparation:

- Dissolve 5-10 mg of **2-Methylthieno[2,3-d]thiazole** in ~0.7 mL of a deuterated solvent.
- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is a common first choice.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

3. Predicted NMR Data and Interpretation:

The structure of **2-Methylthieno[2,3-d]thiazole** has distinct proton and carbon environments. Based on data from similar thieno[2,3-d]thiazole and thieno[3,2-d]thiazole derivatives, the following assignments can be predicted.[\[9\]](#)[\[10\]](#)[\[11\]](#)

^1H NMR (400 MHz, CDCl_3):

- δ ~2.8 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group ($-\text{CH}_3$) attached to the thiazole ring.
- δ ~7.0-7.5 ppm (d, 1H): One of the protons on the thiophene ring.
- δ ~7.5-8.0 ppm (d, 1H): The other proton on the thiophene ring, likely coupled to the first.

^{13}C NMR (100 MHz, CDCl_3):

- δ ~20 ppm: The methyl carbon ($-\text{CH}_3$).
- δ ~115-135 ppm: Carbons of the thiophene ring.
- δ >150 ppm: Quaternary carbons of the fused ring system and the C=N carbon of the thiazole ring.

The combination of chemical shifts, integration (proton ratios), and coupling patterns provides conclusive evidence for the molecular structure.

Definitive 3D Structure: Single Crystal X-ray Diffraction

For absolute proof of structure, including bond lengths, bond angles, and the spatial arrangement of atoms, single-crystal X-ray diffraction is the gold standard.

Principle of Method

When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule. This technique has been successfully used to confirm the structures of related thieno[2,3-d]pyrimidine systems.^{[12][13]}

Application Protocol: Crystal Growth and Data Collection

1. Crystal Growth (The Critical Step):

- High-purity material (>98% by HPLC) is required.
- Slow evaporation of a saturated solution is a common method. Solvents to try include ethyl acetate, dichloromethane, or a mixture like DMF/Methanol.^[12]
- The goal is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection and Structure Solution:

- A suitable crystal is mounted on a diffractometer.
- The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.
- A full sphere of diffraction data is collected.
- The structure is solved using direct methods and refined to yield a final atomic model.^[1]

3. Data Interpretation:

- The output is a detailed crystallographic information file (CIF) containing the precise coordinates of every atom.
- This data provides unambiguous confirmation of the connectivity and constitution of **2-Methylthieno[2,3-d]thiazole**.

Complementary Information from Analytical Techniques

The power of this multi-technique approach lies in how the data from each method validates the others, creating a robust and trustworthy characterization package.

Caption: Synergy between key analytical techniques.

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